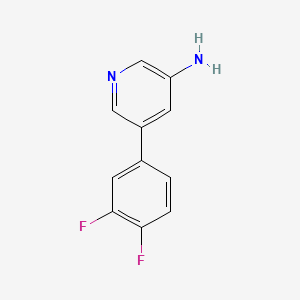

5-(3,4-Difluorophenyl)pyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3,4-difluorophenyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2/c12-10-2-1-7(4-11(10)13)8-3-9(14)6-15-5-8/h1-6H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQWRXQFVGLUAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CN=C2)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735024 | |

| Record name | 5-(3,4-Difluorophenyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226415-43-5 | |

| Record name | 5-(3,4-Difluorophenyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Overview of Pyridine and Fluorinated Phenylamine Scaffolds in Contemporary Chemical Research

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern medicinal chemistry. Its presence is noted in a vast number of natural products, including vitamins and alkaloids, and it forms the core of numerous approved pharmaceutical drugs. bldpharm.comnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which can enhance the solubility and bioavailability of drug candidates. nih.gov The ability to functionalize the pyridine ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, making it a highly sought-after scaffold in drug discovery. bldpharm.com Pyridine derivatives have demonstrated a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. mdpi.com

Similarly, the incorporation of fluorine atoms into organic molecules, particularly in phenylamine scaffolds, is a well-established strategy in drug design to enhance pharmacological profiles. The high electronegativity and small size of fluorine can lead to improved metabolic stability, increased binding affinity to target proteins, and enhanced membrane permeability. nih.gov The introduction of a difluoro- substitution pattern on a phenyl ring can significantly alter the electronic properties of the molecule, influencing its reactivity and intermolecular interactions.

The convergence of these two privileged structural motifs—the pyridine ring and the fluorinated phenylamine—in a single molecule creates a powerful building block for chemical exploration. This combination allows researchers to leverage the advantageous properties of both scaffolds to design new chemical entities with potentially superior efficacy and pharmacokinetic properties.

Significance of 5 3,4 Difluorophenyl Pyridin 3 Amine As a Core Structure for Chemical Investigation

Established Synthetic Pathways

Traditional synthetic routes provide reliable and well-documented methods for accessing the target compound and its derivatives. These pathways often involve foundational reactions in organic chemistry, such as palladium-catalyzed cross-couplings and aminations.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for forming the pivotal carbon-carbon bond between the pyridine and the difluorophenyl rings. nih.govresearchgate.net This method typically involves the reaction of a halogenated pyridine, such as 5-bromopyridin-3-amine, with an arylboronic acid in the presence of a palladium catalyst and a base. nih.govworktribe.com The reaction is valued for its tolerance of a wide array of functional groups and generally good yields. nih.gov

The synthesis often starts with commercially available precursors like 5-bromo-2-methylpyridin-3-amine. nih.govresearchgate.net To circumvent potential issues with the reactivity of the primary amine under coupling conditions, it can be protected as an amide, for instance, by reacting it with acetic anhydride (B1165640) to form N-[5-bromo-2-methylpyridine-3-yl]acetamide. nih.gov This protected intermediate is then coupled with various arylboronic acids. nih.gov

A typical Suzuki coupling protocol involves a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a base like potassium phosphate (B84403) (K₃PO₄), and a solvent system, often a mixture of 1,4-dioxane (B91453) and water. nih.gov The reaction is generally conducted at elevated temperatures, typically between 85 °C and 95 °C. nih.gov Studies have demonstrated that halogenated aromatics and heteroaromatics that contain a primary amine group can be suitable substrates for Suzuki reactions without the need for protection steps. worktribe.comnih.gov

Table 1: Example Conditions for Suzuki Cross-Coupling in Pyridine Arylation

| Starting Material | Coupling Partner | Catalyst | Base | Solvent | Temperature | Yield | Reference |

| N-[5-bromo-2-methylpyridine-3-yl]acetamide | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 °C | Moderate to Good | nih.gov |

| 5-halopyrimidines | Anilines | BrettPhos/RuPhos based catalysts | K₂CO₃ | t-BuOH | Not specified | High | nih.govrsc.org |

| 2-amino-5-bromopyrazine | 2,5-dimethoxy-1,4-benzenediboronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | nih.gov |

This table is representative of typical conditions and may not reflect the exact synthesis of the title compound.

The introduction of the 3-amino group is a critical step in the synthesis. One major pathway involves the reduction of a nitro group at the 3-position of the pyridine ring. ntnu.no For instance, a precursor like 5-(3,4-difluorophenyl)-3-nitropyridine can be synthesized first, followed by the reduction of the nitro group to an amine using standard reducing agents like hydrogen gas with a palladium catalyst, or tin(II) chloride. orgsyn.org The synthesis of the nitropyridine precursor itself can be achieved through various nitration and halogenation steps. ntnu.no For example, 3,5-difluoro-4-nitropyridine (B13360899) can be synthesized and subsequently functionalized.

Another key strategy is the direct amination of a halogenated pyridine precursor, such as a 3-halopyridine, through a Buchwald-Hartwig amination reaction. nih.govrsc.org This palladium-catalyzed C-N bond-forming reaction has become a powerful tool for coupling amines with aryl halides. nih.gov The development of specialized ligands, such as BrettPhos and RuPhos, has expanded the scope of this reaction to include challenging substrates like heteroaryl halides, often allowing the use of weaker bases and lower catalyst loadings. nih.govrsc.org

Photochemical methods have also emerged for C3-amination. nih.govresearchgate.netnih.gov This involves the conversion of a pyridine into a Zincke imine intermediate, which then reacts with an electrophilic nitrogen-centered radical generated photochemically. nih.govresearchgate.net The resulting aminated intermediate is then rearomatized to yield the 3-aminopyridine (B143674) product with high regioselectivity. nih.govresearchgate.netnih.gov

Multi-component reactions (MCRs) offer an efficient approach to building complex molecular architectures, like substituted pyridines, in a single step from simple precursors. nih.govekb.eggrowingscience.com These reactions enhance synthetic efficiency by combining three or more reactants in one pot. growingscience.com

A common MCR for pyridine synthesis involves the condensation of aldehydes, malononitrile, and a thiol, often catalyzed by a solid base like hydrotalcite. growingscience.com Another approach is the one-pot reaction of an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate. nih.govacs.org This strategy allows for the creation of highly functionalized pyridine rings. While not providing the title compound directly, these MCRs are instrumental in generating a diverse library of related pyridine derivatives by varying the starting components. nih.govekb.eggrowingscience.comacs.org For example, a three-component ring transformation using a dinitropyridone, a ketone, and ammonia (B1221849) can produce various substituted nitropyridines. nih.gov

Novel and Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, new synthetic methods aim to reduce environmental impact by using safer solvents, minimizing waste, and improving energy efficiency. rasayanjournal.co.inacs.orgresearchgate.net

Microwave-assisted synthesis has been recognized as a valuable green chemistry tool, often leading to shorter reaction times, higher yields, and purer products compared to conventional heating. nih.govacs.orgmdpi.com For instance, the one-pot, four-component synthesis of pyridine derivatives has been successfully carried out under microwave irradiation, significantly reducing reaction times from hours to minutes. nih.govacs.org

The use of environmentally benign solvents, particularly water, is another key aspect of green synthetic chemistry. acs.orgresearchgate.net Studies have compared reactions in ethanol, water, and solvent-free conditions, often finding that aqueous media can be highly effective. acs.org Catalysis is also central to green chemistry, with a focus on developing reusable heterogeneous catalysts, such as Mg-Al hydrotalcite, which can be easily separated from the reaction mixture and reused without significant loss of activity. growingscience.comwalisongo.ac.id Flow chemistry is another emerging green technique that allows for better control over reaction parameters and facilitates scalability.

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyridine Synthesis

| Method | Reaction Time | Yield | Key Advantages | Reference |

| Conventional Heating | Several hours | Good | Well-established | nih.govacs.org |

| Microwave Irradiation | 2-7 minutes | Excellent (82-94%) | Short reaction time, pure products, low cost | nih.govacs.org |

This table illustrates the general advantages of microwave synthesis for related pyridine structures.

Stereoselective Synthetic Routes for Analogues (e.g., Cyclopropylamine (B47189) Derivatives)

The synthesis of analogues containing stereochemically defined groups, such as cyclopropylamines, is of significant interest in medicinal chemistry. rsc.orgnih.govnih.govlongdom.org The cyclopropylamine moiety is a valuable structural element found in numerous therapeutic agents. longdom.org

Synthetic strategies for incorporating this group often involve multi-step sequences. rsc.orgnih.gov One approach is the photoredox-catalyzed bromonitroalkylation of alkenes. rsc.orgnih.gov In this method, a reagent like bromonitromethane (B42901) serves as a source for both a nitroalkyl radical and a bromine atom, which add across a double bond. rsc.orgnih.gov A subsequent base-promoted cyclization of the resulting γ-bromonitroalkane adduct, followed by reduction of the nitro group, affords the target aminocyclopropane. rsc.org This method provides a pathway to create the cyclopropylamine core, which can then be incorporated into more complex molecules. rsc.orgnih.gov The selective cleavage of carbon-carbon bonds within cyclopropylamine derivatives can also be used to generate other valuable synthetic intermediates. acs.org

Optimization and Process Intensification Studies in Synthesis

To transition a synthetic route from laboratory scale to industrial production, extensive optimization and process intensification are crucial. This involves refining reaction conditions to maximize yield, purity, and safety while minimizing costs and environmental impact. mdpi.comresearchgate.net

For palladium-catalyzed reactions like the Suzuki coupling, optimization studies often focus on screening different catalysts, ligands, bases, and solvents to find the most efficient system. nih.govmdpi.commdpi.comresearchgate.net For example, extensive screening might be conducted to find a catalyst system that minimizes the formation of side products, such as homodimers, which can arise from the coupling of two arylboronic acid molecules. mdpi.com Temperature control is also critical; reducing the reaction temperature has been shown to minimize side product formation in some Suzuki couplings. mdpi.com

Process intensification aims to make chemical manufacturing more efficient. This can involve developing telescoped or one-pot procedures to reduce the number of separate unit operations, such as isolation and purification steps. mdpi.com For instance, a borylation reaction can be immediately followed by a Suzuki coupling in the same vessel by simply adding the next set of reagents, which significantly improves process efficiency. mdpi.com The use of pre-catalysts and optimizing catalyst loading are also key areas of study to reduce the amount of expensive and potentially toxic heavy metals used in the process. mdpi.com

Spectroscopic and Structural Elucidation of 5 3,4 Difluorophenyl Pyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 5-(3,4-difluorophenyl)pyridin-3-amine, a combination of ¹H, ¹³C, and advanced 2D NMR techniques would be required for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for each unique proton in the molecule. The aromatic region (typically δ 6.5-8.5 ppm) would be complex. The protons on the pyridine (B92270) ring would appear as distinct signals, with their chemical shifts and coupling patterns influenced by the positions of the nitrogen atom and the amino and difluorophenyl substituents. The protons on the 3,4-difluorophenyl ring would also present a complex pattern, further complicated by coupling to the adjacent fluorine atoms (H-F coupling). The protons of the amino (-NH₂) group would likely appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

Expected ¹H NMR Data (Hypothetical)

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Pyridine H-2 | ~8.0-8.2 | s (singlet) or d (doublet) |

| Pyridine H-4 | ~7.0-7.3 | t (triplet) or dd (doublet of doublets) |

| Pyridine H-6 | ~8.1-8.3 | d (doublet) |

| Phenyl H-2' | ~7.2-7.4 | d (doublet) |

| Phenyl H-5' | ~7.3-7.5 | m (multiplet) |

| Phenyl H-6' | ~7.1-7.3 | m (multiplet) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, signals would be anticipated for the five carbons of the pyridine ring and the six carbons of the difluorophenyl ring. The carbons directly bonded to fluorine atoms would exhibit large one-bond carbon-fluorine couplings (¹JCF), appearing as doublets. The chemical shifts would be influenced by the electronegativity of the nitrogen and fluorine atoms and the mesomeric effects of the amino group. The analysis of carbon-fluorine coupling constants is a powerful tool in the study of fluorinated aromatic compounds. researchgate.net

Expected ¹³C NMR Data (Hypothetical)

| Carbon Assignment | Expected Chemical Shift (ppm) | Expected C-F Coupling |

|---|---|---|

| Pyridine C-2 | ~140-145 | No |

| Pyridine C-3 | ~145-150 | No |

| Pyridine C-4 | ~120-125 | No |

| Pyridine C-5 | ~130-135 | No |

| Pyridine C-6 | ~142-147 | No |

| Phenyl C-1' | ~135-140 | Small |

| Phenyl C-2' | ~115-120 | Small |

| Phenyl C-3' | ~150-155 | Large (¹JCF) |

| Phenyl C-4' | ~150-155 | Large (¹JCF) |

| Phenyl C-5' | ~118-123 | Small |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the complex proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to identify which protons are adjacent to each other on the pyridine and phenyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or the more sensitive HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic absorption bands would confirm the presence of the amine and aromatic moieties. Primary amines (R-NH₂) typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. researchgate.net The C-N stretching of aromatic amines is usually observed between 1250 and 1335 cm⁻¹. researchgate.net The spectra would also feature characteristic absorptions for C=C and C=N bonds within the aromatic rings (around 1450-1600 cm⁻¹) and strong C-F stretching vibrations (typically 1100-1300 cm⁻¹).

Expected IR Absorption Bands (Hypothetical)

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |

| N-H (Amine) | Bending | 1580 - 1650 |

| C=C, C=N (Aromatic) | Stretching | 1450 - 1600 |

| C-N (Aromatic Amine) | Stretching | 1250 - 1335 |

| C-F (Aryl Fluoride) | Stretching | 1100 - 1300 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (C₁₁H₈F₂N₂), high-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight (206.0655 g/mol ). The mass spectrum would show a prominent molecular ion peak [M]⁺. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals, such as HCN or F, providing further structural confirmation. The presence of two nitrogen atoms would result in a molecular ion with an even mass number, consistent with the nitrogen rule in mass spectrometry. mdpi.com

Expected Mass Spectrometry Data (Hypothetical)

| Ion | m/z (Nominal Mass) | Description |

|---|---|---|

| [M+H]⁺ | 207 | Protonated molecular ion |

| [M]⁺ | 206 | Molecular ion |

| [M-F]⁺ | 187 | Loss of a fluorine atom |

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide definitive data on bond lengths, bond angles, and torsion angles. nih.gov It would also reveal intermolecular interactions, such as hydrogen bonding involving the amino group and the pyridine nitrogen, as well as potential π-π stacking or halogen-π interactions, which govern the crystal packing. Such studies are crucial for understanding the supramolecular chemistry of pyridine derivatives.

Expected Crystallographic Data (Hypothetical)

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths | C-C, C-N, C-F, N-H bond distances |

| Bond Angles | Angles within and between the aromatic rings |

| Torsion Angles | Dihedral angle between the pyridine and phenyl rings |

Computational and Theoretical Investigations of 5 3,4 Difluorophenyl Pyridin 3 Amine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. nih.govresearchgate.net These studies provide fundamental information about molecular geometry, orbital energies, and charge distribution, which collectively determine the molecule's reactivity and interaction with other chemical species.

The first step in any DFT study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process computationally finds the lowest energy conformation by calculating forces on each atom and adjusting their positions until a stable structure is reached.

| Parameter | Description | Typical Finding |

|---|---|---|

| Bond Lengths (Å) | Distances between bonded atoms (e.g., C-C, C-N, C-F). | Calculated values are compared with standard experimental data for similar bonds. |

| Bond Angles (°) | Angles formed by three connected atoms (e.g., C-N-C). | Deviations from ideal sp² (120°) or sp³ (109.5°) angles indicate steric strain. |

| Dihedral Angle (°) | Torsional angle between the pyridine (B92270) and difluorophenyl rings. | A non-zero angle indicates a twisted conformation, which impacts electronic conjugation. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict and explain chemical reactivity. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to its electron affinity and electrophilicity. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For 5-(3,4-difluorophenyl)pyridin-3-amine, FMO analysis would reveal the distribution of these orbitals, indicating the most probable sites for electrophilic and nucleophilic attack.

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the molecule's ability to donate electrons (nucleophilicity). |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Correlates with chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. nih.gov It is plotted on the molecule's electron density surface, using a color scale to denote different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green and yellow areas represent neutral or weakly polar regions.

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atom of the pyridine ring and the amino group due to their lone pairs of electrons. Positive potential (blue) might be localized on the hydrogen atoms of the amino group, while the difluorophenyl ring would exhibit a complex potential landscape due to the electron-withdrawing nature of the fluorine atoms. This analysis is invaluable for predicting intermolecular interactions, such as hydrogen bonding and receptor-ligand binding. nih.gov

Computational methods, particularly DFT, can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. The predicted spectrum serves as a powerful tool for validating experimentally obtained NMR data, aiding in the correct assignment of peaks and confirming the chemical structure. nih.govuni-muenchen.de Discrepancies between predicted and experimental shifts can reveal specific conformational or solvent effects not accounted for in the initial calculation.

| Atom Position | Predicted ¹³C Shift | Experimental ¹³C Shift | Predicted ¹H Shift | Experimental ¹H Shift |

|---|---|---|---|---|

| Pyridine C2 | [Calculated Value] | [Experimental Value] | [Calculated Value] | [Experimental Value] |

| Pyridine C4 | [Calculated Value] | [Experimental Value] | [Calculated Value] | [Experimental Value] |

| Difluorophenyl C1' | [Calculated Value] | [Experimental Value] | - | - |

Molecular Dynamics Simulations for Solution-State Conformation and Interactions

While DFT calculations are excellent for studying molecules in a vacuum (gas phase), Molecular Dynamics (MD) simulations are employed to understand their behavior in a condensed phase, such as in a solvent like water or ethanol. nih.gov MD simulations model the movements and interactions of every atom in the system over time, governed by a force field.

For this compound, an MD simulation would provide a dynamic picture of its conformational flexibility in solution. It would reveal how the dihedral angle between the rings fluctuates over time and how the molecule interacts with solvent molecules through hydrogen bonds and other non-covalent forces. This information is critical for understanding its solubility, stability, and behavior in a biological environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug design to correlate the chemical structure of compounds with their biological activity. nih.gov A QSAR model is a mathematical equation that relates numerical descriptors of a molecule's structure (e.g., electronic, steric, or hydrophobic properties) to a measured biological endpoint. researchgate.net

To build a QSAR model relevant to this compound, it would be included in a training set of structurally similar compounds with known biological activities (e.g., inhibition of a specific enzyme). Various molecular descriptors for each compound would be calculated, and statistical methods would be used to derive a predictive model. Such a model could then be used to estimate the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. nih.gov

| Component | Description | Example |

|---|---|---|

| Dependent Variable | The biological activity being modeled. | log(1/IC₅₀) |

| Independent Variables | Calculated molecular descriptors that represent physicochemical properties. | LogP (hydrophobicity), Molar Refractivity (steric), Dipole Moment (electronic). |

| Mathematical Model | The equation relating descriptors to activity. | Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... |

In Silico Ligand-Target Interaction Analysis via Molecular Docking

A comprehensive review of scientific literature and computational chemistry databases reveals a lack of specific published studies on the in silico ligand-target interaction analysis of this compound. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme, at the molecular level.

While computational studies, including molecular docking, have been conducted on various pyridine derivatives for a range of biological targets, no specific data detailing the binding affinity, interaction modes, or potential protein targets for this compound are currently available in the public domain. Such an analysis would typically involve:

Target Identification: Selecting a specific protein or enzyme implicated in a disease pathway that the compound is hypothesized to modulate.

Docking Simulation: Using specialized software to predict the binding pose and energy of the ligand within the active site of the target.

Interaction Analysis: Examining the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex.

The absence of these studies for this compound means that no data on its potential therapeutic targets or the molecular basis for any such interactions can be presented. Consequently, data tables summarizing binding energies, interacting amino acid residues, and inhibition constants cannot be generated for this specific compound.

Further research in the form of dedicated molecular docking and simulation studies would be required to elucidate the potential ligand-target interactions of this compound and to explore its therapeutic potential from a computational standpoint.

Chemical Reactivity and Derivatization Strategies for 5 3,4 Difluorophenyl Pyridin 3 Amine

Amine Functionalization Reactions

The primary amino group at the C3 position of the pyridine (B92270) ring is a nucleophilic center and a primary site for a variety of functionalization reactions. These reactions allow for the introduction of diverse substituents, leading to a wide range of derivatives with potentially altered physicochemical and biological properties.

Acylation, Alkylation, and Arylation at the Amine Nitrogen

The nitrogen atom of the primary amine in 5-(3,4-difluorophenyl)pyridin-3-amine readily participates in acylation, alkylation, and arylation reactions.

Acylation: Acylation of the amine is a common transformation that can be achieved using various acylating agents such as acid chlorides or anhydrides. researchgate.netyoutube.com For instance, the reaction with acetic anhydride (B1165640) would yield the corresponding acetamide (B32628) derivative. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. youtube.com The resulting amides are generally stable compounds.

Alkylation: Alkylation of the amine nitrogen can introduce one or two alkyl groups, leading to secondary and tertiary amines, respectively. However, controlling the degree of alkylation can be challenging as the initially formed secondary amine is often more nucleophilic than the starting primary amine, potentially leading to over-alkylation. researchgate.netnih.gov To achieve selective mono-alkylation, specific strategies such as the use of N-aminopyridinium salts as ammonia (B1221849) surrogates have been developed. nih.gov Common alkylating agents include alkyl halides, such as methyl iodide. mdpi.com

Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the arylation of amines. nih.govrsc.org These reactions allow for the formation of a carbon-nitrogen bond between the amine and an aryl halide, expanding the structural diversity of the derivatives. The choice of ligand and reaction conditions is crucial for achieving high yields and selectivity. nih.gov

Table 1: Representative Amine Functionalization Reactions

| Reaction Type | Reagent | Product | General Conditions |

|---|---|---|---|

| Acylation | Acetic Anhydride | N-(5-(3,4-Difluorophenyl)pyridin-3-yl)acetamide | Base (e.g., pyridine, triethylamine), solvent (e.g., DCM, THF) |

| Alkylation | Methyl Iodide | 5-(3,4-Difluorophenyl)-N-methylpyridin-3-amine | Base (e.g., K2CO3), solvent (e.g., DMF, acetonitrile) |

| Arylation | Aryl Halide (e.g., Bromobenzene) | 5-(3,4-Difluorophenyl)-N-phenylpyridin-3-amine | Palladium catalyst (e.g., Pd(OAc)2), ligand (e.g., RuPhos), base (e.g., Cs2CO3) |

Cyclization Reactions Involving the Amine Moiety

The 3-amino group, in conjunction with a suitable ortho substituent or through reaction with a bifunctional reagent, can participate in cyclization reactions to form fused heterocyclic systems. A prominent example is the synthesis of imidazopyridines. The reaction of 3-aminopyridines with α-haloketones is a well-established method for constructing the imidazo[1,2-a]pyridine (B132010) scaffold, where the initial step is the nucleophilic substitution of the halide by the pyridine nitrogen. rsc.org More advanced multicomponent reactions, such as the Ugi-type cyclization, can also be employed to generate diverse imidazopyridine libraries, often facilitated by microwave assistance. researchgate.netacs.orgnih.govsigmaaldrich.com These reactions highlight the utility of the amine moiety as a key component in the construction of complex heterocyclic frameworks.

Pyridine Ring Modification Reactions

The pyridine ring in this compound is an electron-deficient aromatic system, a characteristic that is further influenced by the electron-withdrawing 3,4-difluorophenyl group and the electron-donating amino group. This electronic nature dictates its susceptibility to and the regioselectivity of substitution reactions.

Electrophilic and Nucleophilic Substitutions on the Pyridine Core

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electronegative nitrogen atom. youtube.comwikipedia.org The presence of the electron-donating amino group at the 3-position would be expected to activate the ring towards EAS, directing incoming electrophiles to the ortho and para positions (C2, C4, and C6). However, under the strongly acidic conditions often required for EAS, the pyridine nitrogen is protonated, which strongly deactivates the ring. rsc.org When EAS does occur on the pyridine ring, substitution is typically directed to the 3-position (relative to the nitrogen), which is the most electron-rich carbon. wikipedia.orglibretexts.org

Nucleophilic Aromatic Substitution (SNA_r): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen (C2, C4, and C6). stackexchange.comyoutube.comquimicaorganica.orgyoutube.com The presence of the electron-withdrawing 3,4-difluorophenyl group at the 5-position would further enhance this reactivity. Nucleophilic attack at the C2 or C4 position allows for the delocalization of the negative charge onto the electronegative nitrogen atom, stabilizing the intermediate Meisenheimer complex. stackexchange.com Therefore, if a suitable leaving group were present at the C2, C4, or C6 positions, it could be displaced by a nucleophile.

Heterocyclic Annulations Involving the Pyridine Nitrogen

Regioselectivity and Stereoselectivity in Chemical Transformations

The regioselectivity of reactions on this compound is a critical consideration in its derivatization.

In amine functionalization , the primary amine at C3 is the exclusive site of reaction under typical acylation, alkylation, and arylation conditions, demonstrating high regioselectivity.

For electrophilic substitution on the pyridine ring , the directing effects of the amino and difluorophenyl groups are key. The amino group is a strong activating, ortho-, para-director, which would favor substitution at C2, C4, and C6. Conversely, the 3,4-difluorophenyl group is a deactivating, ortho-, para-director on the phenyl ring, but its electronic effect on the pyridine ring is primarily electron-withdrawing, further deactivating the ring towards electrophiles. The outcome of an electrophilic substitution would depend on the specific reaction conditions and the nature of the electrophile, but substitution on the pyridine ring is generally difficult.

In nucleophilic aromatic substitution , the inherent electronic properties of the pyridine ring strongly favor attack at the C2 and C6 positions (ortho to the nitrogen). stackexchange.comyoutube.com The presence of the 3-amino group, an electron-donating group, would slightly disfavor nucleophilic attack at the adjacent C2 and C4 positions. However, the strong directing effect of the pyridine nitrogen typically dominates. Therefore, if a leaving group were present, nucleophilic substitution would be expected to occur preferentially at the C2 or C6 positions. The regioselectivity of reactions involving pyridyne intermediates is governed by the distortion of the aryne bond, which can be influenced by substituents. nih.gov

Table 2: Predicted Regioselectivity of Pyridine Ring Substitutions

| Reaction Type | Predicted Major Product(s) (Position of Substitution) | Influencing Factors |

|---|---|---|

| Electrophilic Aromatic Substitution | C2, C4, C6 (if reaction occurs) | Directing effect of the amino group, deactivating effect of the pyridine nitrogen and difluorophenyl group. |

| Nucleophilic Aromatic Substitution (with leaving group) | C2, C6 | Electron-deficient nature of the pyridine ring, stabilization of the intermediate by the nitrogen atom. |

Medicinal Chemistry and Biological Activity Research on 5 3,4 Difluorophenyl Pyridin 3 Amine Derivatives

The Pyridine (B92270) and Fluorinated Phenyl Scaffolds in Bioactive Molecule Design

The design of new drugs often relies on the use of "privileged structures," which are molecular frameworks capable of binding to multiple biological targets. Both the pyridine and the fluorinated phenyl scaffolds are quintessential examples of such structures, frequently incorporated into clinically successful pharmaceuticals. rsc.orgrsc.org

Role as Privileged Structures in Drug Discovery

The pyridine ring, an isostere of benzene (B151609), is a six-membered aromatic heterocycle containing one nitrogen atom. rsc.orgrsc.org This nitrogen atom fundamentally alters the ring's physicochemical properties compared to benzene, imparting increased water solubility, metabolic stability, and the ability to act as a hydrogen bond acceptor. nih.govnih.gov These characteristics make the pyridine scaffold a versatile building block found in numerous natural products like vitamins and alkaloids, as well as a vast number of FDA-approved drugs. rsc.orgnih.govlifechemicals.comdovepress.com It is the second most common nitrogen-containing heterocycle in approved pharmaceuticals, highlighting its importance in drug design. nih.govlifechemicals.com

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's therapeutic profile. nih.gov Fluorine's high electronegativity and small size can significantly modulate a compound's potency, selectivity, metabolic stability, and pharmacokinetic properties. nih.gov Specifically, the difluorophenyl group, as seen in 5-(3,4-difluorophenyl)pyridin-3-amine, can improve membrane permeability and enhance binding interactions with target proteins. frontiersin.org The strategic placement of fluorine atoms can block sites of metabolic oxidation, thereby increasing the drug's half-life.

Structure-Activity Relationship (SAR) Studies of Functionalized Pyridine-Amine Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates. For pyridine-amine analogues, even minor structural modifications can lead to significant changes in pharmacological action. frontiersin.orgresearchgate.net

Research on various pyridine derivatives has shown that the nature and position of substituents are critical for biological activity. For instance, in a series of antimalarial 3,5-diaryl-2-aminopyridines, replacement of the pyridine core or substitution of the 2-amino group resulted in a loss of activity, demonstrating the essential role of this specific arrangement. nih.gov Conversely, converting these pyridine compounds into pyrazine (B50134) analogues led to a new series with potent oral antimalarial activity. nih.gov

The presence of halogen atoms on associated phenyl rings can also profoundly influence bioactivity. Studies on pyridine-based Schiff bases have indicated that fluorine substitutions on the phenolic ring can modulate antifungal properties. frontiersin.org One study found that a derivative with two fluorine atoms on the phenolic ring exhibited significant antifungal effects, whereas a similar compound with only one fluorine did not, highlighting a clear structure-bioactivity relationship. frontiersin.org Other research has noted that while functional groups like hydroxyl (-OH) and amino (-NH2) can enhance the antiproliferative activity of pyridine derivatives, the presence of halogens or other bulky groups can sometimes lead to lower activity, depending on the specific target and molecular context. nih.gov

Exploration of Potential Biological Targets and Mechanistic Insights

The unique electronic and structural features of the this compound scaffold make it a promising candidate for interacting with a range of biological targets, including protein kinases and cell surface receptors. Its derivatives have also been investigated for their potential antimicrobial effects.

Kinase Inhibition Profiles (e.g., TRK, PIM, GAK, Met, HDAC, IDH, MAPK)

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyridine scaffold is a common feature in many kinase inhibitors.

Derivatives of pyrazolopyridine have been identified as inhibitors of various kinases, including Proviral Integration site for Moloney murine leukemia virus (PIM) kinases and Mesenchymal-Epithelial Transition factor (Met) kinase. nih.gov For example, a screening effort identified a compound with an azaindole core (a pyridine analogue) as a pan-Pim kinase inhibitor. nih.gov Further optimization led to potent inhibitors, demonstrating the utility of the pyridine-like core as a hinge-binding moiety. nih.gov A specific pan-PIM kinase inhibitor, PIM447, incorporates a 2,6-difluorophenyl group attached to a picolinamide (B142947) scaffold, which itself is a pyridine derivative. chemicalbook.com This compound shows potent inhibition of PIM1, PIM2, and PIM3 kinases. chemicalbook.com

Similarly, conformationally constrained pyrrolopyridine-pyridone analogues have been developed as potent inhibitors of Met kinase, with some compounds showing IC50 values in the low nanomolar range. nih.gov These compounds also demonstrated inhibitory activity against other kinases like Flt-3 and VEGFR-2. nih.gov The success of these related scaffolds suggests that derivatives of this compound could also be developed as potent inhibitors targeting a range of kinases implicated in cancer and other diseases.

Table 1: Examples of Pyridine-Based Kinase Inhibitors This table is interactive. You can sort the data by clicking on the column headers.

| Compound Class/Name | Target Kinase(s) | Key Structural Features | Reported Activity | Reference |

|---|---|---|---|---|

| Pyrazolopyridine Derivatives | Pan-PIM Kinase | Azaindole core (pyridine analogue), primary amine | Identified as a hinge-binding moiety for PIM-1. | nih.gov |

| PIM447 | PIM1, PIM2, PIM3 | Difluorophenyl group, picolinamide (pyridine) scaffold | Potent pan-PIM kinase inhibitor with Ki values of 6, 18, and 9 pM for PIM1, PIM2, and PIM3, respectively. chemicalbook.com | chemicalbook.com |

| Pyrrolopyridine-pyridone Analogue (Compound 2) | Met, Flt-3, VEGFR-2 | Pyrrolopyridine-pyridone core | Potent Met kinase inhibitor (IC50 = 1.8 nM); also inhibits Flt-3 (IC50 = 4 nM) and VEGFR-2 (IC50 = 27 nM). nih.gov | nih.gov |

Receptor Antagonism/Agonism in Molecular Pathways

Beyond kinase inhibition, pyridine-containing molecules are known to interact with various cell surface receptors.

Studies have shown that 1,4-dihydropyridine (B1200194) and pyridine derivatives can bind to adenosine (B11128) receptors, with some exhibiting selectivity for the A3 subtype. nih.govnih.gov For instance, a 1,4-dihydropyridine derivative featuring a 6-phenyl group was found to be 55-fold selective for A3 receptors over A1 receptors. nih.gov These findings suggest that the pyridine framework can serve as a scaffold for developing selective antagonists for purinergic receptors.

In another therapeutic area, the replacement of a phenyl ring with a pyridine ring in a series of cannabinoid receptor ligands led to the discovery of novel and selective CB2 receptor agonists. wustl.edu One such compound was identified as a potent and selective CB2 agonist, demonstrating the significant impact of incorporating a pyridine ring on receptor interaction and selectivity. wustl.edu Furthermore, nicotine, one of the most well-known pyridine alkaloids, acts as an agonist at most nicotinic acetylcholine (B1216132) receptors (nAChRs). wikipedia.org

Table 2: Pyridine Derivatives as Receptor Ligands This table is interactive. You can sort the data by clicking on the column headers.

| Compound Class | Target Receptor | Effect | Key Structural Features | Reference |

|---|---|---|---|---|

| 1,4-Dihydropyridine Derivatives | Adenosine A3 Receptor | Antagonist | Dihydropyridine core, 6-phenyl group | nih.gov |

| Pyridine Carboxamide Derivatives | Cannabinoid CB2 Receptor | Agonist | Pyridine ring replacing a phenyl ring | wustl.edu |

| Nicotine | Nicotinic Acetylcholine Receptors (nAChRs) | Agonist | Pyrrolidine and pyridine rings | wikipedia.org |

Investigations into Antimicrobial and Antifungal Activity

The search for new antimicrobial and antifungal agents is a global health priority, and heterocyclic compounds, including pyridine derivatives, are a rich source of potential candidates. nih.govnih.gov The pyridine nucleus is found in many compounds with notable antibacterial and antifungal properties. nih.gov

The antimicrobial efficacy of pyridine derivatives is often linked to the substituents on the ring. frontiersin.org The introduction of fluorine atoms, for example, has been shown to positively influence antifungal activity in some cases. frontiersin.org In a study of fluorinated pyridine Schiff bases, a compound with two fluorine atoms on an associated phenolic ring displayed antifungal activity against Cryptococcus spp. that was comparable to the commercial drug fluconazole. frontiersin.org Other research has shown that certain pyridine derivatives exhibit good antifungal activity against various fungal strains, including Candida albicans, Aspergillus terreus, and Aspergillus niger. researchgate.net Many pyridine-based compounds have demonstrated better antifungal than antibacterial activity, though some also show moderate effects against bacteria like E. coli and S. aureus. nih.gov

Table 3: Antimicrobial and Antifungal Activity of Pyridine Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound Class | Activity | Target Organisms | Key Findings | Reference |

|---|---|---|---|---|

| Fluorinated Pyridine Schiff Bases | Antifungal | Cryptococcus spp. | A difluoro-substituted compound showed activity comparable to fluconazole. frontiersin.org | frontiersin.org |

| General Pyridine Derivatives | Antifungal | C. albicans, A. terreus, A. niger, A. fumigatus, A. flavus | Derivatives showed good antifungal activity with significant inhibition zones. researchgate.net | researchgate.net |

| N-alkylated Pyridine Salts | Antibacterial, Antibiofilm | S. aureus, E. coli | Showed moderate antibacterial and antibiofilm activity. nih.gov | nih.gov |

| 3,5-Diaryl-2-aminopyridines | Antimalarial | Plasmodium falciparum | Showed impressive in vitro antiplasmodial activity in the nanomolar range. nih.gov | nih.gov |

Studies on Antiviral Properties

While direct studies on the antiviral activity of this compound derivatives are not extensively documented in publicly available research, the broader class of pyridine-containing compounds has demonstrated significant potential as antiviral agents. nih.govbenthamscience.commdpi.com Research has shown that the pyridine scaffold is a constituent of various compounds exhibiting activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses (HBV and HCV), and influenza viruses. nih.govbenthamscience.com

The antiviral mechanisms of pyridine derivatives are diverse. They have been found to act as inhibitors of key viral enzymes such as reverse transcriptase and polymerase, and can also interfere with viral entry, replication, and maturation processes. nih.gov For instance, certain dihydropyrimidine (B8664642) derivatives, which share structural similarities with pyridines, have been identified as inhibitors of HIV gp-120 binding to CD4 receptors. nih.gov

A notable study on ethyl 6-methyl-2-oxo-4-undecyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (a dihydropyrimidine derivative) revealed potent and selective activity against the Punta Toro virus (PTV), a member of the Bunyaviridae family. This compound was found to be significantly more potent than the broad-spectrum antiviral drug ribavirin. nih.gov Although no specific derivatives of this compound have been reported with antiviral activity, the established antiviral potential of the broader pyridine class suggests that this scaffold could be a promising starting point for the development of new antiviral agents. nih.govbenthamscience.commdpi.com Further research is warranted to explore the derivatization of this compound to identify novel compounds with antiviral properties.

Anticancer Activity in In Vitro Cell Line Models

The this compound scaffold and its analogues have been investigated for their potential as anticancer agents, with research focusing on their ability to inhibit cancer cell proliferation in various in vitro models. The presence of the difluorophenyl moiety is of particular interest, as fluorine substitution can enhance metabolic stability and binding affinity. mdpi.com

One area of significant interest is the inhibition of protein kinases, which are crucial regulators of cell growth and proliferation and are often dysregulated in cancer. While direct derivatization of this compound is not widely reported, a study on thiazolo[5,4-b]pyridine (B1319707) derivatives, which feature a related heterocyclic core, demonstrated that a compound bearing a 2,4-difluorophenyl sulfonamide group exhibited potent inhibitory activity against phosphoinositide 3-kinase alpha (PI3Kα). This enzyme is a key component of a signaling pathway that is frequently overactive in many types of cancer. nih.gov

Furthermore, various other pyridine-based structures have shown promising anticancer activity. For example, a series of pyridine-urea derivatives were evaluated for their ability to inhibit the proliferation of the MCF-7 breast cancer cell line. mdpi.com Similarly, novel pyridine-based 1,3,4-oxadiazole (B1194373) derivatives have been synthesized and tested against the A549 lung cancer cell line, with some compounds showing cytotoxicity comparable to the standard drug 5-fluorouracil. nih.gov Another study on 1,2,4-triazole (B32235) pyridine derivatives identified compounds with activity against the B16F10 murine melanoma cell line. ijpca.org

The table below summarizes the in vitro anticancer activity of some pyridine derivatives against various cancer cell lines.

| Compound Class | Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

| Thiazolo[5,4-b]pyridine derivative (with 2,4-difluorophenyl sulfonamide) | PI3Kα (enzymatic assay) | 3.6 nM | nih.gov |

| Pyridine-urea derivative (8e) | MCF-7 (Breast) | 0.22 µM (48h) | mdpi.com |

| Pyridine-urea derivative (8n) | MCF-7 (Breast) | 1.88 µM (48h) | mdpi.com |

| Pyridine-oxadiazole hybrid (5k) | A549 (Lung) | 6.99 µM | nih.gov |

| 1,2,4-Triazole pyridine derivative (TP6) | B16F10 (Melanoma) | 41.12 µM | ijpca.org |

| Thiazolo[4,5-d]pyrimidine derivative (3b) | NCI-60 Panel | Mean log GI₅₀ -5.66 | mdpi.com |

These findings underscore the potential of pyridine-based scaffolds, particularly those with difluorophenyl substitutions, as a foundation for the development of novel anticancer agents. The data suggests that these compounds can target key cancer-related enzymes and exhibit cytotoxic effects against a range of cancer cell lines.

Anti-inflammatory Activity and Related Biological Pathways

Derivatives of pyridine scaffolds are also being explored for their anti-inflammatory properties. Inflammation is a complex biological response, and key enzymes such as cyclooxygenases (COX-1 and COX-2) are major targets for anti-inflammatory drugs.

Research into 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives, which share the diaryl pyridine motif, has shown that these compounds can inhibit both COX-1 and COX-2 enzymes. mdpi.comnih.gov One compound from this class demonstrated selectivity for COX-2, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.comnih.gov

Another study focused on pyridopyrimidinone derivatives and their in vivo anti-inflammatory effects in a carrageenan-induced paw edema model in rats. Several of these compounds showed superior anti-inflammatory activity compared to the standard drug celecoxib. ijpca.orgnih.gov The mechanism of action for some of these compounds was also linked to COX-2 inhibition. ijpca.orgnih.gov

The table below presents the anti-inflammatory activity of some pyridine derivatives.

| Compound Class | Assay | Activity | Reference |

| 2,3-Diaryl-3H-imidazo[4,5-b]pyridine (3f) | COX-1 Inhibition | IC₅₀ = 21.8 µmol/L | mdpi.comnih.gov |

| 2,3-Diaryl-3H-imidazo[4,5-b]pyridine (3f) | COX-2 Inhibition | IC₅₀ = 9.2 µmol/L | mdpi.comnih.gov |

| Pyridopyrimidinone (IIIf) | Carrageenan-induced paw edema (rat) | 66% inhibition (5h) | ijpca.orgnih.gov |

| Pyridopyrimidinone (IIIg) | Carrageenan-induced paw edema (rat) | 61% inhibition (5h) | ijpca.orgnih.gov |

| Pyridopyrimidinone (IIIh) | Carrageenan-induced paw edema (rat) | 64% inhibition (5h) | ijpca.orgnih.gov |

| Thiazolo[4,5-b]pyridin-2-one derivative (7) | Carrageenan-induced paw edema (rat) | 47.2% inhibition | biointerfaceresearch.com |

| Thiazolo[4,5-b]pyridin-2-one derivative (8) | Carrageenan-induced paw edema (rat) | 53.4% inhibition | biointerfaceresearch.com |

These studies indicate that the pyridine scaffold is a promising template for designing new anti-inflammatory agents. The ability of these derivatives to inhibit key inflammatory enzymes like COX-2 and demonstrate significant in vivo efficacy highlights their therapeutic potential. The inclusion of a difluorophenyl group on the pyridine core could further enhance these properties, suggesting a valuable direction for future research.

Future Research Directions and Perspectives for 5 3,4 Difluorophenyl Pyridin 3 Amine

Development of Advanced and Sustainable Synthetic Methodologies

To unlock the full potential of 5-(3,4-difluorophenyl)pyridin-3-amine for extensive research and potential commercialization, the development of more efficient and environmentally responsible synthetic methods is crucial. Current laboratory-scale syntheses, often relying on palladium-catalyzed cross-coupling reactions to form the key biaryl bond, can be improved. ucsb.edu

Future efforts should concentrate on:

Greener Synthesis: A major focus will be on creating more sustainable chemical processes. europa.eu This includes exploring metal-free synthesis routes to reduce reliance on precious and often toxic heavy metals like palladium. europa.eu Additionally, employing environmentally benign solvents and developing chemoenzymatic cascade reactions, which combine metal and enzyme catalysis in eco-friendly deep eutectic solvents, represent promising avenues. acs.org The use of electrosynthesis, which uses electricity to drive reactions, also offers a greener alternative to traditional methods that require oxidizing or reducing agents. mdpi.com

Catalyst Innovation: Research into novel catalyst systems is essential. This involves designing new ligands for palladium that allow for reactions at very low, parts-per-million (ppm) level catalyst loadings, making the process more economical and sustainable. ucsb.edu Exploring catalysts based on more abundant metals like copper is also a key area of investigation for the synthesis of (hetero)polyaryl amines. researchgate.net

Process Intensification: The adoption of technologies like continuous flow chemistry can offer significant advantages over traditional batch manufacturing. Flow synthesis allows for better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are set to dramatically accelerate the discovery and optimization of new drugs based on the this compound scaffold. nih.govijettjournal.org These computational tools can analyze vast datasets to identify promising new molecules before they are ever synthesized in a lab. researchgate.net

Key applications include:

Predictive Modeling: AI/ML algorithms can be trained to predict a compound's biological activity, as well as its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.govnih.gov This in silico analysis helps researchers prioritize which novel analogs of this compound are most likely to succeed, saving significant time and resources. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. nih.gov By learning the essential features of the this compound scaffold, these models can propose novel structures with potentially enhanced potency and selectivity. researchgate.net

Virtual Screening: AI-powered virtual screening can rapidly evaluate millions of virtual compounds to identify those most likely to bind to a specific biological target, significantly narrowing the field of candidates for experimental testing. nih.gov

| AI/ML Application | Description | Potential Impact on Research |

| Predictive Modeling | Algorithms forecast biological activity and ADMET properties of virtual compounds. | Prioritizes promising candidates for synthesis, reducing time and cost. |

| De Novo Design | Generative models create novel molecular structures with optimized properties. | Accelerates the discovery of new chemical entities with improved therapeutic potential. |

| Virtual Screening | Computationally screens large libraries of compounds against biological targets. | Efficiently identifies potential hit compounds for further investigation. |

Expansion of Biological Target Profiling and Polypharmacology Studies

A deep understanding of how this compound and its derivatives interact with various biological targets is fundamental to their development as safe and effective drugs. Future research must look beyond a single target and consider the compound's broader effects within the body. tandfonline.com

Future directions in this area include:

Comprehensive Kinase Profiling: Since aminopyridine scaffolds are common in kinase inhibitors, screening derivatives against large panels of kinases is crucial. nih.gov This helps determine the compound's selectivity and identifies potential "off-target" effects that could lead to side effects or new therapeutic opportunities. nih.gov

Polypharmacology: Many effective drugs work by interacting with multiple targets, a concept known as polypharmacology. nih.govmdpi.com Rationally designing molecules that hit several key targets in a disease pathway can lead to greater efficacy and a lower likelihood of drug resistance. nih.govmdpi.comnih.gov Computational tools are increasingly being used to predict and design these multi-targeted drugs. tandfonline.com

Target Deconvolution: For compounds discovered through phenotypic screens (which identify a desired effect without knowing the target), identifying the specific protein(s) they bind to is a critical next step. Techniques like chemical proteomics are used to "de-orphan" these compounds and uncover their mechanism of action.

Exploration of Novel Bioisosteric Replacements and Scaffold Hopping Strategies for Enhanced Potency and Selectivity

Medicinal chemists continuously seek to improve drug candidates by making strategic modifications to their chemical structures. For the this compound core, this involves replacing parts of the molecule to enhance its properties.

Promising strategies include:

Bioisosteric Replacement: This strategy involves swapping a functional group or an entire section of the molecule with another that has similar physical or chemical properties. researchgate.netspirochem.comdrughunter.comresearchgate.netnih.gov The goal is to improve potency, selectivity, metabolic stability, or other pharmacokinetic properties. spirochem.comdrughunter.com For instance, the difluorophenyl ring could be replaced by other cyclic structures, or the aminopyridine core could be exchanged for a different heterocycle to create new intellectual property and find improved drug candidates. drughunter.com

Scaffold Hopping: This more advanced approach involves replacing the central molecular framework (the scaffold) with a structurally distinct one while preserving the original biological activity. acs.orgnih.govsemanticscholar.org This is a powerful technique for discovering novel classes of compounds that may have superior properties. Deep learning models are now being used to automate this process, particularly for kinase inhibitors, by generating new scaffolds that can bind to the target protein in a similar way to the original molecule. acs.orgnih.govsemanticscholar.orgrsc.org

| Strategy | Description | Goal |

| Bioisosteric Replacement | Swapping molecular fragments with others that have similar physicochemical properties. | Enhance potency, selectivity, and pharmacokinetic properties. spirochem.comdrughunter.com |

| Scaffold Hopping | Replacing the core molecular structure with a functionally equivalent but structurally different one. | Discover novel chemical classes with superior properties and new intellectual property. acs.orgsemanticscholar.org |

Q & A

Q. What are the optimal synthetic routes for 5-(3,4-Difluorophenyl)pyridin-3-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated pyridine intermediates and fluorinated aryl boronic acids. Key factors include:

- Catalyst selection: Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced regioselectivity .

- Solvent optimization: DMF or THF at 80–100°C to balance reactivity and stability of intermediates .

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) achieves >95% purity.

Example Synthesis Conditions Table:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 90°C | 78 | |

| Deprotection | HCl (6M), reflux, 2h | 92 |

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Pyridine protons appear as doublets (δ 7.8–8.2 ppm); aromatic fluorines split signals into multiplet patterns .

- ¹⁹F NMR: Distinct peaks for 3,4-difluorophenyl groups (δ -110 to -120 ppm) .

- HPLC-MS: Reverse-phase C18 column (ACN/H₂O + 0.1% formic acid) confirms molecular ion [M+H]⁺ at m/z 237.1 .

Physicochemical Properties Table:

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 237.2 g/mol | HRMS | |

| LogP | 2.1 ± 0.3 | Shake-flask | |

| Solubility (H₂O) | <0.1 mg/mL | UV-Vis |

Q. What initial biological screening approaches are used to evaluate its bioactivity?

Methodological Answer:

- Enzyme Assays: Fluorescence-based kinase inhibition assays (e.g., EGFR, JAK2) at 10 µM concentration .

- Cellular Uptake: LC-MS quantification in HEK293 cells after 24h exposure .

- Toxicity Screening: MTT assay for IC₅₀ determination in normal vs. cancer cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Dose-Response Validation: Replicate assays across multiple labs using standardized protocols (e.g., CLSI guidelines) .

- Metabolite Interference: Employ LC-MS/MS to identify degradation products or active metabolites .

- Structural Confirmation: Single-crystal X-ray diffraction to rule out polymorphism or stereochemical variations .

Q. What computational methods predict the reactivity and regioselectivity of this compound in further derivatization?

Methodological Answer:

- DFT Calculations: B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites .

- Machine Learning: Train models on PubChem data (e.g., reaction outcomes with similar pyridines) to predict coupling efficiency .

- Molecular Dynamics: Simulate solvent effects on transition states during amidation or alkylation reactions .

Q. How can factorial design optimize experimental conditions for studying structure-activity relationships (SAR)?

Methodological Answer:

- 2³ Factorial Design: Vary temperature (60–100°C), catalyst loading (1–5 mol%), and solvent polarity (DMF vs. THF) to assess effects on reaction rate and byproduct formation .

- Response Surface Methodology (RSM): Model interactions between substituent electronegativity (fluorine position) and binding affinity using partial least squares regression .

Data Contradiction Analysis Framework Table:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.